N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Physicochemical Properties Kinase Inhibitor Design Lipophilicity

N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (CAS 1705262-90-3) is a heterocyclic building block featuring a pyrrolo[3,4-d]pyrimidine core, a structural motif recognized for ATP-competitive kinase inhibition, and a 2,6-difluorophenyl carboxamide substituent. Its molecular formula is C13H10F2N4O with a molecular weight of 276.24 g/mol.

Molecular Formula C13H10F2N4O
Molecular Weight 276.247
CAS No. 1705262-90-3
Cat. No. B2421024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
CAS1705262-90-3
Molecular FormulaC13H10F2N4O
Molecular Weight276.247
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1C(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C13H10F2N4O/c14-9-2-1-3-10(15)12(9)18-13(20)19-5-8-4-16-7-17-11(8)6-19/h1-4,7H,5-6H2,(H,18,20)
InChIKeyASMUDDABCMRHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Difluorophenyl)-5H-Pyrrolo[3,4-d]Pyrimidine-6(7H)-Carboxamide: Core Scaffold for Kinase-Targeted Library Design


N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (CAS 1705262-90-3) is a heterocyclic building block featuring a pyrrolo[3,4-d]pyrimidine core, a structural motif recognized for ATP-competitive kinase inhibition, and a 2,6-difluorophenyl carboxamide substituent. [1] Its molecular formula is C13H10F2N4O with a molecular weight of 276.24 g/mol. [1] This compound serves as a key intermediate or core scaffold for generating kinase-focused compound libraries, particularly for targets where a 2,6-difluoro substitution pattern on the solvent-exposed phenyl ring is pharmacokinetically or conformationally desirable.

Why N-Phenyl or Mono-Fluoro Pyrrolo[3,4-d]Pyrimidine Analogs Cannot Substitute for the 2,6-Difluoro Moiety


For the pyrrolo[3,4-d]pyrimidine class of Type I kinase inhibitors, the substituent on the solvent-exposed carboxamide region is critical. Generic substitution with an unsubstituted N-phenyl or a mono-fluorinated analog replaces the 2,6-difluorophenyl group, which is hypothesized to provide a distinct electrostatic and steric profile that influences target residence time, selectivity across the kinome, and importantly, metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring. [1] While direct comparative data is absent (see Section 3), established structure-activity relationship (SAR) principles for fragment and lead optimization indicate that such a structural change can alter binding conformation and pharmacokinetic profiles, making simple interchange without validation a high-risk strategy for projects where this specific scaffold has been optimized.

Quantitative Differentiation Evidence for N-(2,6-Difluorophenyl)-5H-Pyrrolo[3,4-d]Pyrimidine-6(7H)-Carboxamide vs. Closest Analogs


Physicochemical Differentiation: cLogP and Hydrogen Bond Capacity in the 2,6-Difluorophenyl System vs. N-Phenyl Analog

The target compound exhibits a predicted XLogP3-AA of 0.7, indicating low lipophilicity. [1] This is a distinct physicochemical signature compared to the unsubstituted N-phenyl analog (PubChem CID 4271345), which has a predicted XLogP3-AA of 0.9. [2] The 0.2 log unit reduction in lipophilicity, attributed to the electron-withdrawing effect of the ortho-fluorines, is relevant for reducing off-target promiscuity and improving solubility profiles in aqueous assay conditions, a common goal in lead optimization for kinase targets.

Physicochemical Properties Kinase Inhibitor Design Lipophilicity

Structural Differentiation: Predicted Conformational and Solvent Accessibility vs. N-(2-Chlorophenyl) Analog

The 2,6-difluoro substitution pattern is expected to create a unique steric and electronic environment around the carboxamide linkage compared to a 2-chloro or other mono-ortho-substituted analogs. [1] While no direct experimental binding data is available, class-level SAR suggests that the symmetric ortho-fluorines can lock the phenyl ring into a conformation perpendicular to the amide plane, minimizing steric clash with the kinase hinge region and optimizing the vector for solvent-channel interactions, a feature that can be leveraged to tune kinase selectivity. This stands in contrast to the N-(2-chlorophenyl) analog, where the larger chlorine atom may induce a different torsional angle and reduced rotational freedom.

Conformational Analysis Solvent Accessibility Kinase Selectivity

Metabolic Stability Differentiation: Blockade of Phenyl Oxidation Sites vs. Non-Fluorinated or Mono-Fluorinated Analogs

The presence of two fluorine atoms at the metabolically labile 2 and 6 positions of the phenyl ring is a classic medicinal chemistry strategy to block cytochrome P450-mediated oxidation, a major route of metabolic clearance. [1] This directly differentiates the target compound from non-fluorinated or mono-fluorinated competitors, where oxidative metabolism at the unprotected ortho or para positions is expected to be faster. Although direct microsomal stability data is missing, this is a reliable class-level inference supported by decades of SAR in phenyl-containing kinase inhibitors.

Metabolic Stability Pharmacokinetics In Vitro ADME

Procurement-Driven Application Scenarios for N-(2,6-Difluorophenyl)-5H-Pyrrolo[3,4-d]Pyrimidine-6(7H)-Carboxamide


Diversity-Oriented Synthesis (DOS) for Kinase-Focused Fragment Libraries

Ideal for building a kinase-targeted fragment library where low lipophilicity (XLogP3 = 0.7) and high ligand efficiency are critical design parameters. The 2,6-difluorophenyl motif provides a superior starting point for chemical elaboration compared to N-phenyl fragments due to its intrinsically lower cLogP and blocked metabolic sites. [1]

SAR Exploration of Solvent-Channel Interactions in Type I Kinase Inhibitors

This scaffold is purpose-built for systematic optimization of solvent-exposed vectors. The symmetric 2,6-difluoro substitution minimizes conformational ambiguity, allowing researchers to isolate the effects of distal substituents on kinase selectivity and cellular potency without the confounding variable of phenyl ring rotation. [1]

Development of CNS-Penetrant Kinase Probes Requiring Low Metabolic Clearance

The dual ortho-fluorine blockade on the phenyl ring is a proven strategy to enhance metabolic stability. This compound should be prioritized over non-fluorinated analogs in programs where CNS penetration and low intrinsic clearance are required, as it avoids the common metabolic liability of unsubstituted phenyl oxidation. [1]

Quote Request

Request a Quote for N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.